Deferitrin (4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid), also known as GT56-252, is a synthetic, orally active iron chelator derived from desferrithiocin. [, , , ] It belongs to the class of hexadentate iron chelators, meaning it can bind to iron with six points of attachment. [, ] This strong binding affinity allows Deferitrin to efficiently remove excess iron from the body. [, , ]
Deferitrin has been investigated for its potential in treating chronic iron overload conditions, particularly those resulting from transfusion therapy, such as beta-thalassemia. [, , , ] Its development aimed to address the limitations of existing iron chelation therapies, offering an orally available alternative with potentially improved efficacy and reduced toxicity. [, , ]
Deferitrin acts as a tridentate ligand, meaning it binds to iron (III) with three donor atoms. [, ] This binding forms a stable Deferitrin-iron complex, which is then excreted from the body primarily through the fecal route. [, , ] This mechanism helps reduce the excess iron levels in the body, mitigating the damage caused by iron overload. []
The primary scientific research application of Deferitrin focuses on its potential as an orally active iron chelator for treating chronic iron overload conditions: [, , , , , , ]
Beta-thalassemia: Deferitrin has been specifically investigated for its efficacy in treating iron overload in beta-thalassemia patients who require regular blood transfusions. [, , , ] Research explored its iron excretion capabilities, safety profile, and potential as a monotherapy or part of combination therapy. [, , ]
Iron balance studies: Studies investigated the effectiveness of Deferitrin in achieving negative iron balance, a crucial factor in managing iron overload. [] Researchers compared its efficacy to standard deferoxamine treatment, assessing iron excretion through urine and feces. []
Despite initial promise, the development of Deferitrin appears to have been halted due to safety concerns related to renal toxicity observed in a Phase I/II clinical trial. [] Future research directions might involve:
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5